7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
Description
7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS: Not explicitly listed; molecular formula: C₉H₁₆ClNO₂) is a spirocyclic compound featuring a nitrogen atom at the 7-position and a carboxylic acid group at the 2-position of the bicyclic framework. Its rigid structure and unique stereoelectronic properties make it valuable in medicinal chemistry, particularly as a linker or scaffold for kinase inhibitors and other bioactive molecules . The compound’s spiro architecture reduces conformational flexibility, enhancing target selectivity and metabolic stability .
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTSJYDSOYVSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361733-92-6 | |
| Record name | 7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the reaction of a suitable spiro intermediate with hydrochloric acid. One common method includes the cyclization of a linear precursor under acidic conditions to form the spiro structure, followed by purification and crystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and drying to produce the final product in a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), halide ions (Cl-, Br-)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride and related spirocyclic compounds:
Key Observations:
- Oxygen vs. Nitrogen Substitution: Replacing nitrogen with oxygen (e.g., 7-oxa derivatives) enhances water solubility and reduces toxicity. For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl showed 5-fold lower toxicity than its parent compound in a Bupivacaine analog study .
- Functional Groups: Carboxylic acid groups improve solubility and enable conjugation, while hydroxyl or methyl groups (e.g., 7-Azaspiro[3.5]nonan-2-ol HCl) increase lipophilicity, impacting membrane permeability .
Biological Activity
7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a spirocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₄H₂₃ClN₄O₄
- Molecular Weight : 303.81 g/mol
- Structure : The compound features a spirocyclic framework that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator, influencing various biochemical pathways.
Enzyme Interaction
Research indicates that this compound may inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its role in modulating enzyme mechanisms related to drug metabolism and efficacy.
Antiproliferative Effects
Several studies have assessed the antiproliferative effects of 7-Azaspiro[3.5]nonane derivatives against various cancer cell lines. Notably, derivatives have shown moderate inhibitory activity against matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Azaspiro[3.5]nonane derivative | SKOV3 | 0.95 ± 0.09 |
| 7-Azaspiro[3.5]nonane derivative | HL60 | Not specified |
| 7-Azaspiro[3.5]nonane derivative | A549 | Not specified |
This data suggests that while the compound exhibits some activity, further optimization is necessary to enhance its potency against specific cancer types .
GPR119 Agonism
A novel class of GPR119 agonists derived from 7-Azaspiro[3.5]nonane has been synthesized and evaluated for their glucose-lowering effects in diabetic models. One such compound demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in Sprague-Dawley rats, indicating potential for diabetes treatment .
Case Studies
- Matrix Metalloproteinase Inhibition : A study investigated the inhibitory effects of various spirocyclic compounds on MMP-2 and MMP-9, with findings indicating that modifications of the azaspiro structure can enhance inhibitory activity compared to controls like LY52 .
- Diabetes Management : Research on GPR119 agonists derived from this scaffold showed promising results in reducing blood glucose levels in diabetic rats, highlighting the therapeutic potential of these compounds in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride, and how can structural purity be validated?
- Methodological Answer : The compound is typically synthesized via spirocyclic ring formation using carbocyclic precursors, followed by carboxylation and hydrochloride salt formation. Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm spirocyclic geometry and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and chloride adduct formation.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .
- Experimental Design Tip : Include deuterated solvents (e.g., DMSO-d6) in NMR to avoid signal interference, and cross-reference with literature spectra from peer-reviewed syntheses .
Q. How can researchers address discrepancies in reported CAS numbers or molecular formulas for this compound across databases?
- Methodological Answer : Cross-check identifiers (e.g., CAS 1414885-16-7 vs. MDL EN300-743634 ) using authoritative databases like PubChem or Reaxys. Discrepancies often arise from salt vs. freebase forms or registry errors.
- Data Contradiction Analysis : Compare experimental data (e.g., HRMS, elemental analysis) with theoretical values. For example, molecular weight conflicts may indicate hydrate formation or incomplete salt precipitation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in FAAH inhibition studies?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model interactions between the spirocyclic core and FAAH’s catalytic triad (e.g., Ser241, Ser217, Lys142). Focus on binding energy and transition-state stabilization .
- Molecular Dynamics (MD) Simulations : Track conformational changes during enzyme-inhibitor binding over nanosecond timescales to identify critical residues for affinity optimization .
- Experimental Validation : Pair simulations with enzymatic assays (e.g., fluorometric FAAH activity tests) to correlate computational predictions with IC50 values .
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2^k factorial approach to identify critical factors affecting yield .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediate species (e.g., unstable carbocations) and adjust conditions dynamically .
- Case Study : A 2020 patent (WO2010049841) achieved >90% purity by controlling pH during hydrochloride salt precipitation and using recrystallization in ethanol/water .
Q. What strategies resolve contradictions in pharmacological data, such as varying FAAH inhibition potency across studies?
- Methodological Answer :
- Meta-Analysis Framework : Normalize data using metrics like pIC50 and account for assay variability (e.g., substrate concentration, enzyme source).
- Structural-Activity Relationship (SAR) Profiling : Compare analogs (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives ) to isolate steric/electronic effects.
Methodological Resources
- Synthesis & Characterization : Refer to Enamine Ltd.’s protocols for spirocyclic amino acids and Aladdin Scientific’s hazard data (H302, H315 ).
- Computational Tools : ICReDD’s reaction path search methods for optimizing synthetic routes .
- Experimental Design : Apply CRDC guidelines (RDF2050112) for reactor design and process control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
